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molecular formula C9H11NO2 B8577828 2-Methyl-5-[(oxiran-2-yl)methoxy]pyridine CAS No. 54126-80-6

2-Methyl-5-[(oxiran-2-yl)methoxy]pyridine

Cat. No. B8577828
M. Wt: 165.19 g/mol
InChI Key: OPLMEXKOTKLLHE-UHFFFAOYSA-N
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Patent
US06525202B2

Procedure details

The title compound was prepared from 6-methyl-3-pyridinol and (2S)-oxiranylmethyl 3-nitrobenzenesulfonate in substantially the same manner as described in Example 123. The product was obtained as a brown oil; 1H NMR (400 MHz, DMSO-d6) δ 2.38 (s, 2.38, 1H), 2.68-2.70 (m, 1H), 2.81-2.84 (m, 1H), 3.30-3.34 (m, 1H), 3.83-3.87 (m, 1H), 4.34-4.38 (m, 1H), 7.15-7.17 (m, 1H), 7.28-7.31 (m, 1H), 8.15-8.16m (m, 1H); MS (ES) m/z: 165 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[N+](C1C=C(S(O[CH2:22][C@@H:23]2[CH2:25][O:24]2)(=O)=O)C=CC=1)([O-])=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH2:22][CH:23]2[CH2:25][O:24]2)=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)OC[C@H]1OC1
Step Two
Name
16m
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a brown oil

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=C1)OCC1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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